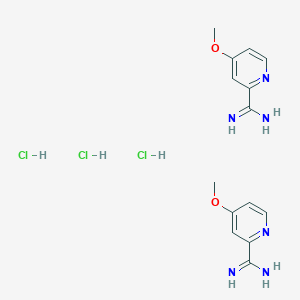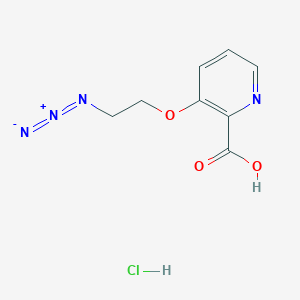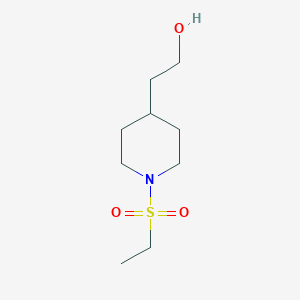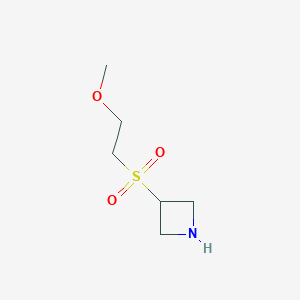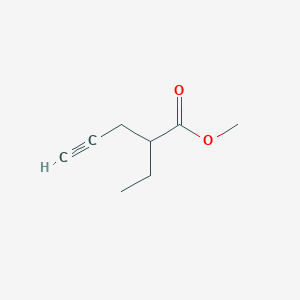
Methyl 2-ethylpent-4-ynoate
Overview
Description
“Methyl 2-ethylpent-4-ynoate” is an organic compound widely used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 140.18 and a molecular formula of C8H12O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H12O2 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
Scientific Research Applications
1. Use as Diesel Fuel Additives
Methyl 2-ethylpent-4-ynoate derivatives have been investigated for their potential as additives in diesel fuel. Research by Oprescu et al. (2014) on diesel-glycerol derivatives blends demonstrated that certain derivatives can significantly reduce emissions such as hydrocarbons, carbon monoxide, and smoke, while slightly increasing nitrogen oxide emissions, indicating their potential for more environmentally friendly fuel options (Oprescu et al., 2014).
2. In Chemical Synthesis
The compound has been utilized in the synthesis of various chemical structures. For instance, Ni (2008) described the synthesis of E-ethyl 3-methyltridec-2-en-4-ynoate, a process catalyzed by PdCl2(PPh3)2/CuBr under environmentally friendly conditions (Ni, 2008). Ahmad and Jie (2008) also discussed the derivatization of similar compounds for the production of industrially significant fatty compounds (Ahmad & Jie, 2008).
3. In Organic Chemistry Research
This compound and its derivatives are often used in organic chemistry research to study various reaction mechanisms and syntheses. Crisp and Gebauer (1997) investigated the hydrostannation of a derivative, providing insight into the isomeric transformation of α-amino acid derivatives (Crisp & Gebauer, 1997). Bourhis and Vercauteren (1994) explored the reaction of similar compounds with acrylonitrile, forming new molecular structures (Bourhis & Vercauteren, 1994).
4. Synthesis of Organofluoro Compounds
Sun et al. (2016) provided a comprehensive review of the synthetic applications of methyl perfluoroalk-2-ynoates, including this compound derivatives, for the preparation of perfluoroalkylated compounds. These substances are crucial in the synthesis of various heterocycles and biphenyls, highlighting their importance in advanced chemical synthesis (Sun et al., 2016).
properties
IUPAC Name |
methyl 2-ethylpent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFREPVZHZBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)

![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
